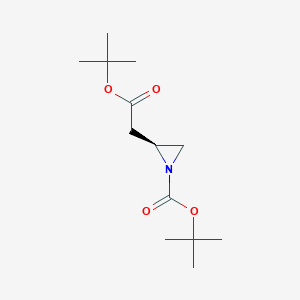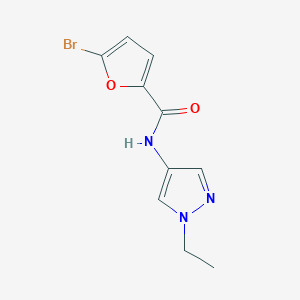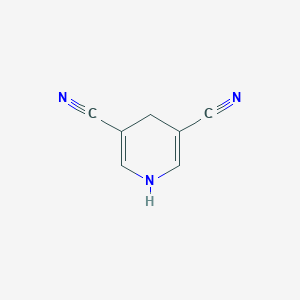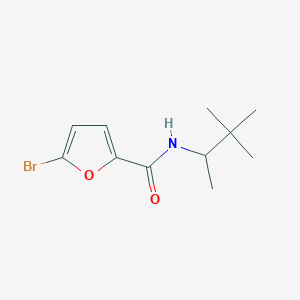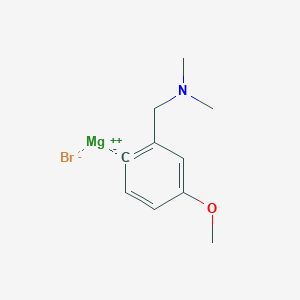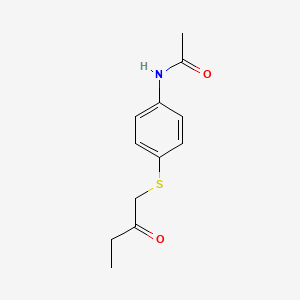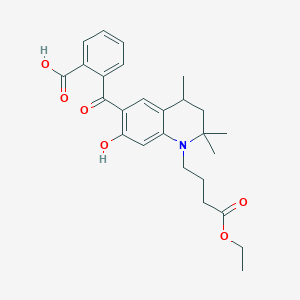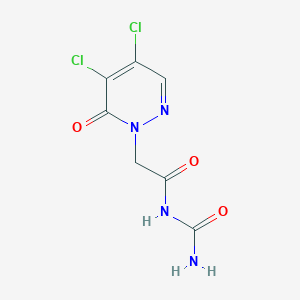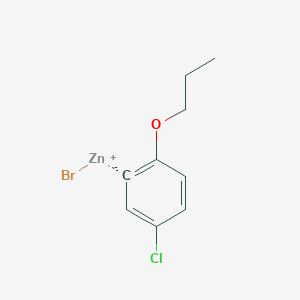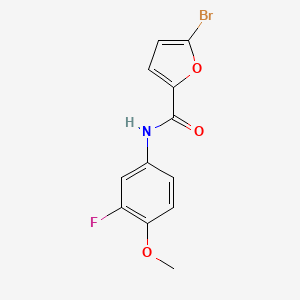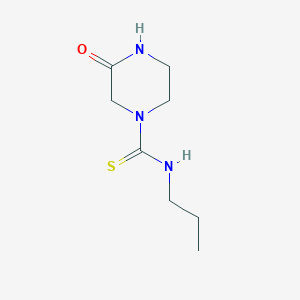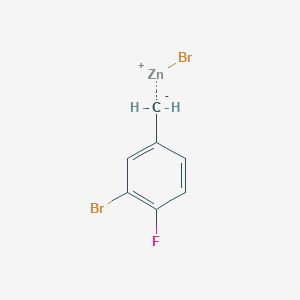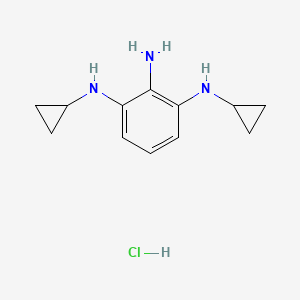
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride is a chemical compound with the molecular formula C12H18ClN3 and a molecular weight of 239.75 g/mol . This compound is characterized by the presence of two cyclopropyl groups attached to a benzene ring, which is further substituted with three amine groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride typically involves the following steps:
Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The cyclopropyl groups may enhance the compound’s stability and bioavailability, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
n1,n3-Dicyclopropylbenzene-1,2,3-triamine: The free base form without the hydrochloride salt.
n1,n3-Dicyclopropylbenzene-1,2,3-triamine sulfate: Another salt form with different solubility and stability properties.
Uniqueness
n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride is unique due to its specific combination of cyclopropyl and amine groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms .
Propriétés
Numéro CAS |
1258650-68-8 |
|---|---|
Formule moléculaire |
C12H18ClN3 |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
1-N,3-N-dicyclopropylbenzene-1,2,3-triamine;hydrochloride |
InChI |
InChI=1S/C12H17N3.ClH/c13-12-10(14-8-4-5-8)2-1-3-11(12)15-9-6-7-9;/h1-3,8-9,14-15H,4-7,13H2;1H |
Clé InChI |
VNZKZSONQKTYJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C(=CC=C2)NC3CC3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



